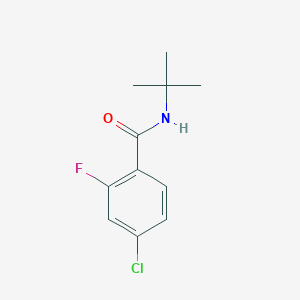

N-t-Butyl-4-chloro-2-fluorobenzamide

Description

Significance of the Benzamide (B126) Scaffold in Chemical Research

The benzamide moiety is recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its recurring presence in a multitude of biologically active compounds and approved pharmaceuticals. researchgate.net The amide bond is a fundamental functional group in biological systems, and its incorporation into an aromatic ring system provides a rigid framework that can be readily functionalized. This structural versatility allows for the fine-tuning of a molecule's steric and electronic properties to optimize interactions with biological targets.

Benzamide derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, analgesic, and anti-inflammatory properties. nanobioletters.comcyberleninka.ru Approximately 25% of active pharmaceutical ingredients feature an amide group, underscoring the scaffold's importance in contemporary drug discovery. nanobioletters.com The ability of the benzamide core to participate in hydrogen bonding and other non-covalent interactions is a key factor in its efficacy as a pharmacophore.

The Role of Halogenation (Fluoro, Chloro) in Aromatic Amide Systems

The introduction of halogen atoms, such as fluorine and chlorine, onto an aromatic ring is a critical strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacokinetic properties. tandfonline.com Halogenation can significantly impact a compound's metabolic stability, membrane permeability, binding affinity, and acidity (pKa). acs.org

Fluorine: The substitution of a hydrogen atom with fluorine, which is of a comparable size, can lead to profound changes in biological activity. tandfonline.com Due to its high electronegativity, fluorine can alter the electron distribution in the aromatic ring, influencing how the molecule interacts with its target. acs.org The carbon-fluorine bond is stronger than a carbon-hydrogen bond, which can block metabolic oxidation at that position, thereby increasing the metabolic stability and prolonging the duration of action of a drug. tandfonline.comnumberanalytics.com Furthermore, the incorporation of fluorine often increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes. numberanalytics.commdpi.com

Chlorine: The chlorine atom, being larger and less electronegative than fluorine, also plays a significant role in modifying molecular properties. It can form halogen bonds, which are specific non-covalent interactions that can enhance binding affinity to protein targets. researchgate.netnih.gov Like fluorine, chlorine substitution can influence the lipophilicity and electronic nature of the aromatic ring, which are critical for optimizing a compound's biological profile.

The presence of both a fluorine and a chlorine atom in N-t-Butyl-4-chloro-2-fluorobenzamide suggests a deliberate design to combine the metabolic stability and electronic effects of fluorine with the steric and potential halogen-bonding contributions of chlorine.

Tert-Butyl Group Incorporation and Its Conformational Implications

By hindering the approach of reactants or enzymes, the tert-butyl group can also enhance the metabolic stability of a compound. numberanalytics.com In the context of N-t-Butyl-4-chloro-2-fluorobenzamide, the tert-butyl group attached to the amide nitrogen is expected to have a significant impact on the molecule's conformation, potentially locking the orientation of the amide bond relative to the aromatic ring and influencing its interaction with target molecules. This steric bulk can also impact reaction rates and regioselectivity in synthetic transformations. numberanalytics.com

Research Scope and Contemporary Academic Relevance of N-t-Butyl-4-chloro-2-fluorobenzamide Analogs

The structural motifs present in N-t-Butyl-4-chloro-2-fluorobenzamide are featured in numerous compounds currently under investigation in academic and industrial research. The synthesis and evaluation of substituted benzamides is an active area of study, with a focus on discovering new agents with diverse biological activities.

Recent research has explored benzamide derivatives for various applications. For instance, novel benzamides substituted with pyridine-linked 1,2,4-oxadiazoles have been synthesized and shown to possess promising fungicidal and insecticidal activities. nih.govnih.gov Other studies have focused on the synthesis and antimicrobial evaluation of new N-benzamide derivatives, demonstrating their potential as antibacterial agents. nanobioletters.com The development of synthetic methodologies, such as efficient ways to prepare N-tert-butyl amides, also continues to be an important research focus, facilitating access to a wider range of these valuable compounds. researchgate.net

Analogs of N-t-Butyl-4-chloro-2-fluorobenzamide, which combine halogenated aromatic rings with bulky N-alkyl substituents, are being investigated in various fields, from materials science to pharmaceuticals. For example, related structures are used as intermediates in the synthesis of ultraviolet absorbers and other complex organic molecules. google.com The continued exploration of such analogs is driven by the quest for molecules with improved efficacy, selectivity, and pharmacokinetic properties.

Data on Related Compounds

Table 1: Physicochemical Properties of a Related Analog Interactive data table based on available information for similar compounds.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Reported Melting Point (°C) |

|---|---|---|---|

| N-Butyl-4-chlorobenzamide | C11H14ClNO | 211.68 | Not specified |

| tert-Butyl (4-chlorophenyl)carbamate | C11H14ClNO2 | 227.69 | 102-103 |

Table 2: Spectroscopic Data for a Related Analog: tert-Butyl (4-chlorophenyl)carbamate Illustrative NMR data based on a structurally similar compound.

| Spectrum Type | Solvent | Chemical Shifts (δ ppm) and Assignments |

|---|---|---|

| 1H NMR | CDCl3 | 7.29-7.32 (d, 2H, Ar-H), 7.24 (d, 2H, Ar-H), 6.52 (bs, 1H, NH), 1.51 (s, 9H, t-Butyl) |

| 13C NMR | CDCl3 | 151.80, 144.40, 142.70, 125.10, 117.40, 81.90, 28.10 |

Data sourced from supporting information of a chemical synthesis study. rsc.org

Table 3: Crystal Structure Data for a Related Analog: N-Butyl-4-chlorobenzamide Crystallographic data for a similar benzamide structure.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.1702 |

| b (Å) | 7.8979 |

| c (Å) | 13.2978 |

Data obtained from a crystal structure analysis report. nih.gov

Structure

3D Structure

Propriétés

Formule moléculaire |

C11H13ClFNO |

|---|---|

Poids moléculaire |

229.68 g/mol |

Nom IUPAC |

N-tert-butyl-4-chloro-2-fluorobenzamide |

InChI |

InChI=1S/C11H13ClFNO/c1-11(2,3)14-10(15)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3,(H,14,15) |

Clé InChI |

BMRZRDSKJLADJM-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)NC(=O)C1=C(C=C(C=C1)Cl)F |

Origine du produit |

United States |

Spectroscopic and Structural Elucidation Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of N-t-Butyl-4-chloro-2-fluorobenzamide. By analyzing the magnetic properties of atomic nuclei—primarily ¹H, ¹³C, and ¹⁹F—NMR provides precise information about the chemical environment of each atom, allowing for a complete structural assignment.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and arrangement of hydrogen atoms in the molecule. The analysis of a ¹H NMR spectrum for N-t-Butyl-4-chloro-2-fluorobenzamide reveals distinct signals corresponding to the aromatic protons, the amide proton, and the protons of the tert-butyl group.

Experimental data obtained in deuterated chloroform (B151607) (CDCl₃) shows a singlet for the nine equivalent protons of the tert-butyl group at approximately 1.45 ppm. A broad singlet corresponding to the amide (N-H) proton appears around 6.28 ppm. The aromatic region displays three distinct signals: a doublet of doublets at approximately 7.33 ppm, which is assigned to the proton at position 3 of the benzene (B151609) ring (H-3); a doublet of doublets at about 7.45 ppm, corresponding to the proton at position 5 (H-5); and a triplet at approximately 8.05 ppm, attributed to the proton at position 6 (H-6). The coupling patterns (e.g., triplets and doublets of doublets) arise from spin-spin interactions with neighboring fluorine and hydrogen atoms, providing critical connectivity information.

Table 1: ¹H NMR Spectroscopic Data for N-t-Butyl-4-chloro-2-fluorobenzamide

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 8.05 | t | 8.4 | Aromatic H-6 |

| 7.45 | dd | 8.4, 1.8 | Aromatic H-5 |

| 7.33 | dd | 10.2, 1.8 | Aromatic H-3 |

| 6.28 | s | - | N-H |

Note: Data sourced from patent literature (WO2014141323A1). Spectra are typically recorded in CDCl₃.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in N-t-Butyl-4-chloro-2-fluorobenzamide gives rise to a distinct signal in the ¹³C NMR spectrum.

While specific, publicly available experimental data is limited, the expected chemical shifts can be predicted based on the molecular structure. The spectrum would feature eight distinct signals. The carbonyl carbon (C=O) of the amide group is expected to appear furthest downfield, typically in the 160-170 ppm range. The six aromatic carbons would produce signals in the 110-165 ppm region, with their exact shifts influenced by the attached fluorine and chlorine substituents and their coupling to the fluorine atom. The quaternary carbon of the tert-butyl group is anticipated around 52 ppm, and the three equivalent methyl carbons would produce a single, typically intense, signal upfield at approximately 28 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for N-t-Butyl-4-chloro-2-fluorobenzamide

| Predicted Chemical Shift (δ) ppm | Assignment |

|---|---|

| 160 - 165 | C=O (Amide) |

| 110 - 165 | Aromatic Carbons (6 signals) |

| 51 - 55 | Quaternary Carbon (-C (CH₃)₃) |

Note: The values in this table are estimates based on typical chemical shift ranges for the respective functional groups, as specific experimental data is not widely published.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly specific and sensitive technique for characterizing N-t-Butyl-4-chloro-2-fluorobenzamide. The ¹⁹F nucleus is 100% naturally abundant and has a wide chemical shift range, making this technique particularly informative.

The ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom attached to the aromatic ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, this signal would be split into a multiplet due to coupling with the adjacent aromatic protons (H-3 and H-5), a phenomenon known as heteronuclear coupling. Observing this coupling pattern confirms the position of the fluorine atom on the benzene ring relative to the protons. The chemical shift for a fluorine atom in this environment is typically expected in the range of -110 to -140 ppm relative to a standard like CFCl₃.

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning signals and understanding the spatial relationships and bonding networks within a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For N-t-Butyl-4-chloro-2-fluorobenzamide, this would show clear cross-peaks between the coupled aromatic protons (H-6, H-5, and H-3), confirming their connectivity and relative positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would identify which protons are directly attached to which carbon atoms. It would show a correlation peak between the signal for the tert-butyl protons (~1.45 ppm) and the signal for the methyl carbons (~28 ppm), as well as correlations for each aromatic C-H pair.

HOESY (Heteronuclear Overhauser Effect Spectroscopy): A ¹H-¹⁹F HOESY experiment could be used to probe through-space interactions between the fluorine atom and nearby protons. Observing a cross-peak between the fluorine signal and the amide proton (N-H) or a specific aromatic proton could provide insights into the preferred conformation of the amide group relative to the fluorinated ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. It functions by ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula. For N-t-Butyl-4-chloro-2-fluorobenzamide, the expected monoisotopic mass of the protonated molecule [M+H]⁺ is 232.0799. Experimental findings from electrospray ionization (ESI) HRMS show a measured m/z of 232.1, which corresponds to the calculated value, confirming the elemental composition of C₁₁H₁₄ClFNO. The presence of chlorine would also be evident from the characteristic isotopic pattern in the mass spectrum, where the M+2 peak (due to the ³⁷Cl isotope) would have an intensity approximately one-third that of the main M peak (due to the ³⁵Cl isotope).

Table 3: HRMS Data for N-t-Butyl-4-chloro-2-fluorobenzamide

| Ion | Calculated m/z | Found m/z |

|---|

Note: Data sourced from patent literature (WO2014141323A1).

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate volatile compounds and identify them based on their mass-to-charge ratio (m/z) and fragmentation patterns. In the analysis of N-t-Butyl-4-chloro-2-fluorobenzamide, the gas chromatograph first vaporizes the sample and separates it from any impurities. The pure compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI).

The resulting molecular ion (M⁺) and its subsequent fragment ions are characteristic of the compound's structure. The fragmentation of N-t-Butyl-4-chloro-2-fluorobenzamide is predictable based on its functional groups. A primary fragmentation pathway involves the cleavage of the bond between the nitrogen and the bulky tert-butyl group, leading to the formation of a stable tert-butyl cation (m/z 57). nih.govresearchgate.net Another significant fragmentation is the alpha-cleavage of the amide group. libretexts.org The main product ions for compounds containing a t-Boc (tert-butoxycarbonyl) group, which is structurally related to the N-t-butyl group, often include the tert-butyl ion (C₄H₉⁺). doaj.org

| Predicted m/z | Possible Fragment Ion | Notes |

|---|---|---|

| 229/231 | [C₁₁H₁₃ClFNO]⁺ | Molecular ion (M⁺). The M+2 peak is due to the 37Cl isotope. |

| 172/174 | [M - C₄H₉]⁺ | Loss of the tert-butyl group. |

| 157 | [C₇H₃ClFO]⁺ | Fragment corresponding to the 4-chloro-2-fluorobenzoyl cation. |

| 57 | [C₄H₉]⁺ | tert-butyl cation, often the base peak for t-butyl containing compounds. docbrown.info |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The analysis is based on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation. The resulting spectrum shows absorption bands that are characteristic of particular bonds.

For N-t-Butyl-4-chloro-2-fluorobenzamide, the IR spectrum would exhibit several key absorption bands that confirm its structure. udel.edu The presence of a secondary amide is indicated by a characteristic N-H stretching vibration and a strong carbonyl (C=O) stretch. ucla.edu Aromatic C-H stretches and C=C in-ring vibrations confirm the presence of the benzene ring, while absorptions corresponding to C-Cl and C-F bonds would also be expected. libretexts.orgvscht.cz

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amide) | Stretch | 3500 - 3300 | Medium |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Variable |

| C-H (Alkyl) | Stretch | 2950 - 2850 | Medium to Strong |

| C=O (Amide I) | Stretch | 1690 - 1630 | Strong |

| C=C (Aromatic) | Stretch | 1600 - 1400 | Medium |

| C-F | Stretch | 1250 - 1000 | Strong |

| C-Cl | Stretch | 850 - 550 | Strong |

X-ray Diffraction Crystallography for Solid-State Structural Determination

Analysis of the crystal structure of N-t-Butyl-4-chloro-2-fluorobenzamide would reveal key structural parameters. A crucial aspect of the solid-state structure of amides is the formation of intermolecular hydrogen bonds. mdpi.com The amide group's N-H moiety acts as a hydrogen bond donor, while the carbonyl oxygen is an effective hydrogen bond acceptor.

In related benzamide (B126) structures, these N-H···O interactions are a dominant feature, often linking molecules into chains or dimeric synthons. nih.govresearchgate.net These hydrogen-bonding networks, along with other weaker interactions, dictate the molecular packing in the crystal lattice. researchgate.net The presence of fluorine and chlorine atoms may also lead to other short intermolecular contacts that influence the crystal packing. acs.org

| Crystallographic Parameter | Information Provided |

|---|---|

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements present in the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Bond Lengths & Angles | Precise measurements of all intramolecular distances and angles. |

| Hydrogen Bond Geometry | Distances and angles of N-H···O and other intermolecular interactions. nih.gov |

Elemental Analysis for Compound Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. nmrmbc.com This method provides experimental verification of the compound's empirical and molecular formula and is a critical measure of its purity. The process typically involves the complete combustion of a small, precisely weighed sample, after which the resulting gases (like CO₂, H₂O, and N₂) are quantified.

For N-t-Butyl-4-chloro-2-fluorobenzamide (C₁₁H₁₃ClFNO), the theoretical elemental composition can be calculated from its molecular formula and the atomic weights of its constituent elements. man.ac.ukillinois.edu The experimentally determined values are then compared to these theoretical percentages. For a pure sample, the found values should be in close agreement with the calculated values, typically within a ±0.4% tolerance for publication in scientific journals. nih.govacs.org

| Element | Theoretical Percentage (%) | Experimental (Found) Percentage (%) |

|---|---|---|

| Carbon (C) | 57.52 | To be determined |

| Hydrogen (H) | 5.70 | To be determined |

| Chlorine (Cl) | 15.44 | To be determined |

| Fluorine (F) | 8.27 | To be determined |

| Nitrogen (N) | 6.10 | To be determined |

| Oxygen (O) | 6.97 | To be determined |

Theoretical and Computational Investigations of N T Butyl 4 Chloro 2 Fluorobenzamide Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict a variety of molecular properties for compounds such as N-t-Butyl-4-chloro-2-fluorobenzamide, including molecular geometry, electronic distribution, and spectroscopic parameters. Accurate quantum chemical computations based on DFT can reveal insights into local reactivity and intramolecular interactions nih.gov.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For N-t-Butyl-4-chloro-2-fluorobenzamide, this process involves calculating the potential energy of various conformations to find the structure with the lowest possible energy (the global minimum).

The process maps out an energetic landscape, or potential energy surface, which shows how the molecule's energy changes with its geometry. The key conformations, such as the global minimum and various local minima (other stable, but higher-energy, conformations), are identified. The energy differences between these conformers and the energy barriers for rotation around single bonds (e.g., the amide C-N bond or the bond between the phenyl ring and the carbonyl group) can be calculated. This information is crucial for understanding the molecule's flexibility and the relative populations of its conformers at a given temperature.

Frontier Molecular Orbital (FMO) theory is a key component of DFT analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are fundamental to understanding a molecule's chemical reactivity and electronic properties researchgate.net.

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an electrophile.

LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons from a nucleophile.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

For N-t-Butyl-4-chloro-2-fluorobenzamide, the FMO analysis would reveal how the electron density is distributed. The HOMO is likely concentrated on the electron-rich benzamide (B126) ring, while the LUMO may be distributed across the carbonyl group and the aromatic system. The calculated energies provide quantitative measures of its reactivity.

Table 1: Illustrative Frontier Molecular Orbital Parameters (Note: These are representative values for a molecule of this type and not from a specific study on N-t-Butyl-4-chloro-2-fluorobenzamide.)

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.23 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.62 | ELUMO - EHOMO, indicates chemical stability |

DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. For N-t-Butyl-4-chloro-2-fluorobenzamide, one of the most valuable applications is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts.

Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, theoretical ¹H and ¹³C NMR spectra can be computed. These predicted chemical shifts are often scaled or adjusted using established models to account for solvent effects and achieve better agreement with experimental values liverpool.ac.uk. The root-mean-square (RMS) error between the observed and calculated shifts serves as a measure of the accuracy of the computational model liverpool.ac.uk. A close match between the predicted and measured NMR data provides strong evidence for the optimized molecular structure.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

While DFT calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering a view of conformational sampling in a simulated environment (e.g., in a solvent like water or DMSO).

For N-t-Butyl-4-chloro-2-fluorobenzamide, an MD simulation would reveal how the molecule behaves in solution. It would show the flexibility of the t-butyl group, rotations around the amide bond, and interactions with surrounding solvent molecules. These simulations can identify the most populated conformational states and the timescale of transitions between them, which is crucial for understanding how the molecule might interact with a biological target nih.gov. Enhanced sampling techniques, such as metadynamics, can be used to explore the conformational landscape more efficiently and predict the mechanisms of binding to other molecules nih.gov.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly using DFT, are instrumental in elucidating reaction mechanisms. These methods can be used to map the entire reaction pathway for the synthesis or degradation of N-t-Butyl-4-chloro-2-fluorobenzamide.

By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile of a reaction can be constructed. The height of the energy barrier at the transition state determines the reaction rate. This allows researchers to:

Compare different potential synthetic routes to identify the most energetically favorable pathway.

Understand the role of catalysts in lowering activation energies.

Predict the regioselectivity and stereoselectivity of a reaction.

Investigate potential degradation pathways under various conditions.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions that stabilize a molecule's crystal structure scirp.orgnih.gov. The analysis generates a three-dimensional surface around a molecule, which is color-coded to highlight different types of close contacts with neighboring molecules.

The surface is mapped with properties like dnorm, a normalized contact distance that identifies regions involved in specific interactions. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, that are shorter than the sum of the van der Waals radii nih.govmdpi.com.

Table 2: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Note: This table represents typical interactions for a molecule with similar functional groups and is for illustrative purposes.)

| Contact Type | Contribution to Hirshfeld Surface (%) | Description |

|---|---|---|

| H···H | 45.5% | Represents van der Waals forces and is often the largest contributor nih.gov. |

| C···H / H···C | 18.2% | Indicates C-H···π interactions or general van der Waals contacts. |

| O···H / H···O | 15.8% | Corresponds to hydrogen bonding involving the carbonyl oxygen and amide hydrogen. |

| F···H / H···F | 9.5% | Highlights interactions involving the fluorine atom. |

| Cl···H / H···Cl | 7.0% | Shows contacts involving the chlorine atom. |

| Other | 4.0% | Includes C···C, N···H, and other minor contacts. |

Computational Approaches for Structure-Activity Relationship (SAR) Understanding

The exploration of N-t-Butyl-4-chloro-2-fluorobenzamide and its analogues within a medicinal chemistry context heavily relies on computational methods to build robust Structure-Activity Relationship (SAR) models. These models are essential for predicting the biological activity of novel compounds and for guiding the synthesis of more potent and selective molecules. A variety of computational techniques are employed to quantify the relationship between the physicochemical properties of a molecule and its biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this approach. In a typical QSAR study for a series of compounds related to N-t-Butyl-4-chloro-2-fluorobenzamide, various molecular descriptors would be calculated. These descriptors fall into several categories:

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as charge distribution, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). For N-t-Butyl-4-chloro-2-fluorobenzamide, the electron-withdrawing effects of the chlorine and fluorine atoms on the benzamide ring would be of particular interest.

Steric Descriptors: These relate to the size and shape of the molecule. For the target compound, descriptors would include the van der Waals volume and surface area, as well as specific parameters for the bulky t-butyl group, which can significantly influence how the molecule fits into a biological target.

Once these descriptors are calculated for a series of related molecules with known biological activities, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to generate a mathematical model. This model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

The following table illustrates the types of descriptors that would be used in a QSAR study of N-t-Butyl-4-chloro-2-fluorobenzamide analogues.

| Descriptor Type | Example Descriptor | Relevance to N-t-Butyl-4-chloro-2-fluorobenzamide |

| Electronic | Hammett Constant (σ) | Quantifies the electron-withdrawing/donating effect of the chloro and fluoro substituents on the aromatic ring's reactivity. |

| Dipole Moment | Indicates the overall polarity of the molecule, influenced by the electronegative F, Cl, O, and N atoms. | |

| Steric | Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability, with significant contributions from the t-butyl group and chlorine atom. |

| Taft Steric Parameter (Es) | Specifically quantifies the steric bulk of substituents, particularly the N-t-butyl group. | |

| Hydrophobic | LogP | Represents the lipophilicity of the molecule, a key factor in membrane permeability and interaction with hydrophobic pockets in target proteins. |

Molecular docking is another powerful computational tool for understanding SAR. This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. For N-t-Butyl-4-chloro-2-fluorobenzamide, docking studies could reveal crucial hydrogen bonds between the amide group and receptor residues, as well as potential halogen bonding interactions involving the chlorine atom. By comparing the docking poses and calculated binding affinities of a series of analogues, researchers can rationalize their observed activities and design new compounds with improved interactions.

In Silico Modeling of Intramolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The three-dimensional conformation of N-t-Butyl-4-chloro-2-fluorobenzamide is stabilized by a network of intramolecular interactions, which can be thoroughly investigated using in silico modeling techniques. These non-covalent interactions play a critical role in determining the molecule's preferred shape (conformation) and, consequently, its ability to interact with biological targets.

Hydrogen Bonding: An important intramolecular hydrogen bond can be expected to form between the amide proton (N-H) and the fluorine atom at the ortho position on the benzoyl ring. This interaction would result in the formation of a pseudo-six-membered ring, which would significantly restrict the rotational freedom around the C(O)-N and C(ring)-C(O) bonds. This conformational lock can have profound implications for the molecule's biological activity by pre-organizing it into a specific shape that is favorable for receptor binding.

Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT), are employed to study these interactions in detail. These calculations can provide precise information on the geometry of the hydrogen bond, including the H---F distance and the N-H---F angle, as well as its energetic strength.

Halogen Bonding: The chlorine atom at position 4 of the benzoyl ring introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where an electrophilic region on the halogen atom, known as a σ-hole, interacts with a nucleophilic site. nih.gov While less common as an intramolecular interaction in this specific context, the potential for the chlorine atom to act as a halogen bond donor in intermolecular interactions with a biological target is a key consideration in drug design. nih.gov Computational tools can map the electrostatic potential on the molecule's surface to visualize the σ-hole on the chlorine atom and predict its propensity to engage in halogen bonding.

The table below provides hypothetical data that could be generated from a DFT analysis of the intramolecular hydrogen bond in N-t-Butyl-4-chloro-2-fluorobenzamide.

| Interaction Parameter | Calculated Value | Significance |

| H---F Bond Distance | 2.10 Å | A short distance indicates a relatively strong hydrogen bond. |

| N-H---F Bond Angle | 155° | An angle close to linear (180°) is characteristic of a strong hydrogen bond. |

| Interaction Energy | -4.5 kcal/mol | This value quantifies the stabilizing effect of the intramolecular hydrogen bond on the molecule's conformation. |

Conformational analysis, often performed using molecular mechanics (MM) force fields or higher-level QM methods, can systematically explore the potential energy surface of the molecule. Such studies would likely confirm that the conformation stabilized by the N-H---F hydrogen bond is a low-energy minimum, suggesting that the molecule predominantly adopts this shape in solution. Understanding these intramolecular forces is crucial for rational drug design, as they dictate the three-dimensional structure of the ligand that is presented to its biological target.

Reaction Mechanisms and Chemical Transformation Studies

Nucleophilic Aromatic Substitution (SNAr) Pathways Involving Fluorine and Chlorine

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for haloaromatic compounds, particularly those activated by electron-withdrawing groups. In N-t-Butyl-4-chloro-2-fluorobenzamide, the benzoyl group acts as a moderate electron-withdrawing substituent, activating the ring towards nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

The relative reactivity of the two halogen substituents, fluorine and chlorine, is a key consideration. Contrary to the trend in Sₙ2 reactions where iodide is the best leaving group, in SNAr reactions the order of reactivity is typically F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex, not the subsequent elimination of the halide. Fluorine's high electronegativity strongly polarizes the C-F bond and stabilizes the negative charge of the intermediate through a powerful inductive effect, thereby lowering the activation energy of the rate-determining step.

For N-t-Butyl-4-chloro-2-fluorobenzamide, nucleophilic attack is expected to preferentially displace the fluorine atom at the C2 position over the chlorine atom at the C4 position. The proximity of the activating amide group to the C2 position further enhances the electrophilicity of this site.

Table 1: Relative Reactivity of Halogens in Nucleophilic Aromatic Substitution

Amide Group Reactivity and Tautomerism

The amide functional group is central to the reactivity of N-t-Butyl-4-chloro-2-fluorobenzamide. Amide bonds exhibit significant resonance stabilization, which imparts a partial double-bond character to the C-N bond. This resonance restricts rotation around the C-N bond, leading to the existence of rotational isomers (rotamers). The energy barrier for this rotation in amides is typically in the range of 10-20 kcal/mol.

Amide tautomerism, the equilibrium between the amide form and the imidic acid (or enol) form, is another important characteristic. For most simple amides, the equilibrium lies heavily in favor of the amide form. However, the substitution pattern can influence this equilibrium. In a study of 1-benzamidoisoquinoline derivatives, it was found that the relative population of the amide tautomer could be shifted by substituents on the phenyl ring. Strong electron-donating groups favored the amide form, while strong electron-withdrawing groups increased the proportion of the enol tautomer. nih.gov

The reactivity of the amide group itself includes hydrolysis (under acidic or basic conditions to yield a carboxylic acid and an amine) and reduction (to form a secondary amine). The bulky tert-butyl group can sterically hinder the approach of reagents to the carbonyl carbon, potentially slowing down these reactions compared to less hindered amides.

Role of the Tert-Butyl Group in Directing Reactions and Steric Hindrance

The tert-butyl group is one of the bulkiest substituents in organic chemistry and exerts a profound steric influence on the molecule's reactivity. Its primary role is steric hindrance, which can block or slow reactions at adjacent positions. researchgate.net In N-t-Butyl-4-chloro-2-fluorobenzamide, the t-butyl group is attached to the amide nitrogen.

This steric bulk has several consequences:

Reaction Site Shielding : It hinders the approach of nucleophiles or other reactants to both the amide carbonyl group and the ortho (C2) position of the aromatic ring. chegg.com While the fluorine at C2 is electronically activated for SNAr, a bulky nucleophile might face significant steric repulsion from the t-butyl group, potentially reducing the reaction rate.

Intramolecular Cyclization Reactions of Fluorobenzamides

Fluorobenzamides, particularly those with a halogen at the ortho position, are valuable precursors for the synthesis of nitrogen-containing heterocycles. One prominent reaction is the base-promoted intramolecular cyclization to form quinazolinones. nih.govacs.org

A plausible pathway involves an initial SNAr reaction. For example, in the presence of a suitable nitrogen nucleophile (like another amide or an amidine) and a strong base (such as Cs₂CO₃ or KOtBu), the ortho-fluorine atom of a benzamide (B126) can be displaced. acs.org If N-t-Butyl-4-chloro-2-fluorobenzamide were reacted with an amidine, for instance, the reaction would likely proceed through an initial SNAr displacement of the fluoride (B91410), followed by an intramolecular condensation-cyclization to yield a substituted quinazolinone. The tert-butyl group would remain on the quinazolinone nitrogen. This strategy provides a powerful method for building complex heterocyclic scaffolds from readily available starting materials. nih.gov

Mechanisms of Directed C-H Activation in Functionalization Reactions

The amide group can act as a powerful directing group in transition metal-catalyzed C-H activation reactions. A well-established example is directed ortho-metalation (DoM). wikipedia.org In this process, the substrate is treated with a strong organolithium base, such as n-butyllithium or sec-butyllithium. The carbonyl oxygen of the amide coordinates to the lithium ion, positioning the base to selectively deprotonate the sterically accessible ortho C-H bond (at the C3 position). lookchem.comnih.gov

This generates a stabilized ortho-lithiated intermediate, which can then be trapped by a wide variety of electrophiles (e.g., alkyl halides, aldehydes, CO₂, iodine) to introduce a new substituent specifically at the C3 position. The N-tert-butyl group can enhance the efficiency of this process by increasing the acidity of the ortho protons and preventing nucleophilic attack by the organolithium reagent at the amide carbonyl. lookchem.com

Table 2: Common Electrophiles Used in Directed ortho-Metalation (DoM)

Investigation of Reaction Intermediates and Transition States

Understanding the structure and energy of reaction intermediates and transition states is fundamental to elucidating reaction mechanisms. For N-t-Butyl-4-chloro-2-fluorobenzamide, computational chemistry and spectroscopic methods are invaluable tools.

Meisenheimer Complex in SNAr : As mentioned, the key intermediate in SNAr reactions is the Meisenheimer complex. For the reaction at C2, this intermediate would involve a tetrahedral, sp³-hybridized carbon atom bonded to the fluorine, the incoming nucleophile, and two adjacent ring carbons. The negative charge is delocalized over the aromatic ring and the carbonyl group of the amide. Computational studies, such as Density Functional Theory (DFT) calculations, can model the geometry and energy of this intermediate and the transition states leading to and from it. nih.govresearchgate.net These calculations can confirm that the activation barrier for the formation of the complex is lower for fluoride displacement than for chloride.

Transition States in C-H Activation : In directed ortho-metalation, the transition state involves a complex between the amide, the organolithium reagent, and the aromatic ring. Computational models can help visualize this multi-component transition state and explain the high regioselectivity of the deprotonation step.

Spectroscopic Studies : Techniques like NMR spectroscopy can be used to directly observe stable intermediates or to study reaction kinetics. researchgate.net For example, variable-temperature NMR can be employed to measure the energy barriers associated with amide bond rotation, providing insight into the molecule's conformational dynamics. libretexts.org

Synthesis and Characterization of N T Butyl 4 Chloro 2 Fluorobenzamide Derivatives and Analogues

Design Principles for New Substituted Benzamide (B126) Structures

The design of novel substituted benzamide structures is a strategic process guided by the goal of optimizing molecular properties for specific applications. A primary approach involves molecular modification based on a lead compound, such as N-t-Butyl-4-chloro-2-fluorobenzamide. Key principles in this design phase include modifying the length of the molecule and altering the substitutions on the terminal benzene (B151609) rings. nih.gov Computational methods, including comparative shape and electrostatic analysis, alongside molecular docking studies, are frequently employed to design inhibitors with high selectivity for their intended targets. vensel.org This in-silico approach helps predict the binding affinity and interaction patterns of newly designed molecules with their biological targets. vensel.orgresearchgate.net

Structure-activity relationship (SAR) studies are crucial for guiding the design process. For example, preliminary SARs have shown that substituents on the phenyl ring and the heteroatoms of the amide group, which can chelate with metal ions like zinc in enzymes, are critical for biological activity. nih.govresearchgate.net Conversely, the introduction of certain groups, such as a chlorine atom or a nitro group on the same benzene ring, can sometimes decrease activity, highlighting the sensitive nature of these structural modifications. nih.govresearchgate.net The benzamide core itself is considered a "privileged structure" due to its presence in a wide range of biologically active compounds. researchgate.net Design strategies often focus on three main components of the benzamide scaffold: the zinc-binding group, a "cap" region, and a linker connecting them, with modifications to any of these parts potentially altering the compound's activity. researchgate.net

Scaffold Modification Strategies

Scaffold modification is a fundamental strategy in medicinal chemistry used to explore the chemical space around a core structure like N-t-Butyl-4-chloro-2-fluorobenzamide. This involves systematically altering different parts of the molecule to create a library of analogues.

The substituent attached to the amide nitrogen (the N-substituent) plays a significant role in determining the molecule's properties. Variations at this position can include a wide range of alkyl and aryl groups. The synthesis of N-substituted benzamides is a common strategy to create derivatives with diverse characteristics. nih.gov For instance, the tert-butyl group in the parent compound can be replaced with other alkyl chains or cyclic amines like piperidinyl and morpholinyl groups. researchgate.net Alternatively, substituting with various aryl groups can introduce different electronic and steric properties, influencing how the molecule interacts with its environment. The synthesis typically involves reacting a corresponding benzoic acid derivative with a primary or secondary amine. nanobioletters.com

Table 1: Examples of N-Substituent Variations on a Benzamide Scaffold

| N-Substituent Type | Example Substituent |

|---|---|

| N-Alkyl | Butyl researchgate.net |

| N-Aryl | Phenyl nih.gov |

| N-Aryl | Bromophenyl nanobioletters.com |

| N-Aryl | Nitrophenyl nanobioletters.com |

| N-Cyclic Amine | Piperidinyl researchgate.net |

Halogens are critical substituents that can modulate a molecule's physicochemical properties, including its lipophilicity and metabolic stability. The process of late-stage C-H functionalization allows for the direct introduction of halogens onto a lead compound, providing a powerful tool for rapid analogue synthesis. acs.org For N-t-Butyl-4-chloro-2-fluorobenzamide, diversification can involve changing the identity of the halogens (e.g., replacing chlorine with bromine) or altering their positions on the aromatic ring. The ortho-fluorine substitution is particularly noteworthy, as studies have shown that even a small incorporation of a 2-fluorobenzamide (B1203369) structure can suppress crystallographic disorder commonly seen in simpler benzamides. acs.org Enantioselective synthesis methods can be used to achieve regioselective bromination, allowing for precise control over the placement of bromine atoms on the benzamide ring. acs.org This control is essential for creating specific isomers and studying their unique properties.

Introducing other functional groups onto the aromatic ring is another key diversification strategy. A wide array of functional groups can be incorporated to alter the electronic properties, solubility, and hydrogen bonding capabilities of the molecule. libretexts.orgquora.comharpercollege.edu For example, amino (NH2) groups have been shown to be potent additions in some benzamide derivatives. nih.gov Other common modifications include the introduction of acetamido, methyl, or isobutyramido groups at various positions on the benzamide ring, which can significantly influence inhibitory efficacy. tandfonline.com More complex heterocyclic systems, such as 1,2,4-oxadiazoles or 1,2,3-triazoles, can also be linked to the benzamide scaffold to create novel derivatives with potentially different biological activities. mdpi.comfrontiersin.org

Table 2: Examples of Functional Group Additions to Benzamide Scaffolds

| Functional Group | Position of Introduction | Potential Effect | Reference |

|---|---|---|---|

| Amino (-NH2) | R2 position on terminal ring | Potent HDAC inhibition | nih.gov |

| Acetamido (-NHCOCH3) | Position 3 or 4 of benzamide | Influences inhibitory efficacy | tandfonline.com |

| 4-Methylbenzamido | Position 3 of benzamide | Influences inhibitory efficacy | tandfonline.com |

| 1,2,4-Oxadiazole | Linked to benzamide ring | Diverse biological activities | mdpi.com |

Library Synthesis Approaches for Benzamide Analogues

To efficiently explore the effects of these modifications, chemists often employ library synthesis, which involves the creation of a large, diverse collection of related compounds. This can be achieved through parallel synthesis, where multiple compounds are produced simultaneously in separate reaction vessels. enamine.net

A common and powerful technique is solid-phase synthesis, where molecules are built upon a solid support or resin. This approach was famously used to produce a library of benzodiazepines, a class of compounds structurally related to benzamides, demonstrating its utility for creating diverse small-molecule libraries. uniroma1.it Another prevalent strategy is "scaffold decoration," where a core scaffold is synthesized or acquired and then treated with a variety of building blocks in parallel reactions to generate a library of analogues. enamine.net This method allows for the rapid creation of many derivatives from a common intermediate. enamine.net To manage the complexity of these libraries, tagging approaches can be used, where the solid support is marked with a readable tag that allows for the tracking and identification of the synthetic history of each compound. uniroma1.it

Regioselective Synthesis of Isomeric Fluorochlorobenzamides

When synthesizing multisubstituted aromatic rings, controlling the position of each substituent—a concept known as regioselectivity—is paramount. For fluorochlorobenzamides, it is crucial to develop synthetic methods that yield the desired isomer exclusively, such as the 2-fluoro-4-chloro substitution pattern, while avoiding the formation of other isomers. Methodologies that facilitate the generation of highly functionalized heterocycles with exclusive regioselectivity are highly valuable. rsc.org For instance, specific protocols have been developed for the regioselective synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles, demonstrating that precise control over fluorine placement is achievable. rsc.org The ability to perform regioselective reactions, such as metal-halogen exchange followed by trapping with an electrophile, allows for the specific functionalization of a particular position on the aromatic ring, which is essential for creating structurally defined analogues for further study. acs.org

Advanced Methodological Considerations in Benzamide Research

Optimization of Reaction Conditions for Yield and Purity

The successful synthesis of N-t-Butyl-4-chloro-2-fluorobenzamide hinges on the meticulous optimization of reaction conditions. Key parameters that are systematically varied to maximize product yield and minimize the formation of impurities include temperature, catalyst selection, solvent, and the stoichiometry of reactants.

In benzamide (B126) synthesis, particularly reactions involving the coupling of a carboxylic acid derivative with an amine, conditions must be fine-tuned to drive the reaction to completion while preventing side reactions. For instance, in syntheses analogous to the formation of N-t-butyl-4-chlorobenzamide from precursors, a two-stage temperature gradient has been effectively used. google.com An initial, lower temperature (e.g., 90–110°C) can facilitate the controlled formation of an intermediate, while a subsequent increase in temperature (e.g., 120–140°C) drives the reaction to the final product. google.com This gradient approach can improve reaction selectivity and is a common strategy in optimizing complex syntheses. google.com

Catalysts, such as copper salts in certain coupling reactions, play a pivotal role. google.com The choice of catalyst and its loading percentage are critical; for example, using 5 mol% of a catalyst like Cu(OTf)₂ has been shown to be sufficient for certain Ritter reactions to produce N-tert-butyl amides, while lower loadings significantly decrease the yield. researchgate.net

Solvent selection is also crucial, with factors such as polarity and boiling point influencing reaction kinetics and solubility of reactants and products. While some modern approaches favor solvent-free conditions to enhance efficiency and environmental friendliness, researchgate.netresearchgate.net traditional syntheses often rely on solvents like dioxane or dimethyl sulfoxide. google.com The optimization process often involves screening a range of solvents to identify the one that provides the best balance of reactivity and product isolation. orientjchem.org Through systematic optimization of these variables, yields exceeding 88% and purities above 99% can be achieved for structurally related benzamides. google.com

Table 1: Example of Reaction Condition Optimization for a Substituted N-t-Butylbenzamide Derivative google.com This table is based on data for the synthesis of a product using N-t-Butyl-4-chlorobenzamide as a starting material, illustrating a typical optimization approach.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Outcome |

|---|---|---|---|---|

| Catalyst | Cuprous Iodide | Cuprous Chloride | Cuprous Chloride | High Selectivity |

| Base | Potassium Hydroxide | Sodium Bicarbonate | Sodium Hydroxide | Efficient Reaction |

| Solvent | Dimethyl Sulfoxide | Dioxane | Xylene | Good Solubility/Recovery |

| Temp. (Step 1) | 90°C | 110°C | 100°C | 100°C |

| Temp. (Step 2) | 120°C | 140°C | 125°C | 125°C |

| Yield | 90% | 88% | 89% | >88% |

| Purity (Post-Recrystallization) | 99.18% | 99.01% | 99.20% | >99% |

Chromatographic Purification Techniques (e.g., Flash Chromatography, Preparative TLC)

Following synthesis, the crude product of N-t-Butyl-4-chloro-2-fluorobenzamide typically contains unreacted starting materials, catalysts, and side products that must be removed. Chromatographic techniques are indispensable for achieving the high purity required for subsequent analyses and applications.

Flash Chromatography is a widely used method for purifying multi-gram quantities of benzamide derivatives. nih.gov This technique utilizes a stationary phase, commonly silica (B1680970) gel, packed into a column. A solvent system (mobile phase), often a mixture like hexanes and ethyl acetate (B1210297), is pushed through the column under moderate pressure. nih.gov The components of the crude mixture separate based on their differential adsorption to the silica gel and solubility in the solvent system. By carefully selecting the solvent polarity, the target compound can be effectively isolated from impurities.

Preparative Thin Layer Chromatography (Prep TLC) is an ideal technique for the purification of smaller quantities of material (typically <100 mg) or for separating compounds with very similar retention factors that are difficult to resolve by flash chromatography. rochester.educhemrxiv.org In Prep TLC, the crude sample is applied as a thin line onto a glass plate coated with a thick layer of adsorbent (e.g., 250–2000 μm of silica gel). rochester.educhemrxiv.org The plate is then developed in a chamber containing a suitable solvent system. researchgate.net After development, the separated bands are visualized (often with UV light), and the band corresponding to the desired product is physically scraped from the plate. rochester.eduresearchgate.net The pure compound is then recovered by eluting it from the silica with a polar solvent. rochester.eduyoutube.com

Table 2: Comparison of Common Chromatographic Purification Techniques

| Feature | Flash Chromatography | Preparative TLC |

|---|---|---|

| Typical Scale | 100 mg - 10 g | 10 mg - 100 mg rochester.edu |

| Stationary Phase | Silica Gel, Alumina | Silica Gel, Alumina, C18 chemrxiv.org |

| Mobile Phase | Applied under pressure | Ascends via capillary action |

| Resolution | Good for distinct compounds | High for similarly eluting compounds chemrxiv.org |

| Primary Use | Bulk purification after synthesis nih.gov | Final purification, difficult separations |

| Recovery Method | Fraction collection | Scraping and elution rochester.eduresearchgate.net |

Crystallization Techniques for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals of N-t-Butyl-4-chloro-2-fluorobenzamide is a prerequisite for determining its three-dimensional molecular structure by X-ray diffraction. The process of growing crystals suitable for this analysis is both an art and a science, often requiring experimentation with various techniques and conditions. Fluorine substitution can be advantageous, as it has been shown to suppress the crystallographic disorder often seen in benzamide crystals. acs.org

Slow Evaporation is one of the most common and straightforward methods for crystal growth. The purified compound is dissolved in a suitable solvent or solvent mixture (e.g., ethyl acetate and methanol) to create a near-saturated solution. ej-eng.org The container is then loosely covered to allow the solvent to evaporate slowly over days or weeks. As the solvent volume decreases, the solution becomes supersaturated, promoting the gradual formation of well-ordered crystals.

Cooling Recrystallization involves dissolving the compound in a minimum amount of a suitable solvent at an elevated temperature to create a saturated solution. The solution is then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the compound drops, leading to supersaturation and subsequent crystallization. This method was used to obtain pure crystals of a product derived from N-t-butyl-4-chlorobenzamide using an ethanol/water mixture. google.com

Vapor Diffusion is another effective technique. A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger chamber containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

The choice of solvent is critical in all techniques, as solvent-molecule interactions can influence crystal packing and morphology. nih.gov The presence of even minor impurities can inhibit crystal growth or be incorporated into the crystal lattice, so using highly purified material is essential. nih.gov

Development of Analytical Methods for Reaction Monitoring

Effective monitoring of the synthesis of N-t-Butyl-4-chloro-2-fluorobenzamide is crucial for determining reaction completion, identifying the formation of intermediates or byproducts, and optimizing reaction times. A combination of chromatographic and spectroscopic methods is typically employed.

Thin-Layer Chromatography (TLC) is a rapid, qualitative technique used for routine reaction monitoring. waters.com Small aliquots of the reaction mixture are spotted onto a TLC plate at various time points and eluted with an appropriate solvent system. By comparing the spots of reactants and products (visualized under UV light or with a stain), a chemist can quickly assess the progress of the reaction. researchgate.net

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) provide more detailed, quantitative information. These methods separate the components of the reaction mixture with high resolution, allowing for the accurate quantification of starting materials, intermediates, and the final product. nih.govtandfonline.com LC-MS provides the added benefit of confirming the identity of each component by its mass-to-charge ratio. nih.gov

For real-time analysis, advanced techniques such as Atmospheric Solids Analysis Probe (ASAP) coupled with mass spectrometry (MS) offer significant advantages. ASAP-MS allows for the direct analysis of reaction mixtures in under a minute without requiring any sample preparation or chromatographic separation. waters.com This enables chemists to make informed decisions quickly, identify reaction products, and monitor progress with high efficiency, greatly accelerating the optimization workflow. waters.com Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are also invaluable, not for real-time monitoring, but for analyzing aliquots to confirm structural transformations during the reaction. researchgate.netresearchgate.net

Application of Automation in Benzamide Synthesis Research

The integration of automation has revolutionized medicinal chemistry and can be applied to accelerate research involving N-t-Butyl-4-chloro-2-fluorobenzamide. Automated systems enhance throughput, improve reproducibility, and allow researchers to explore a wider range of reaction conditions than is feasible with manual methods. nih.govoxfordglobal.com

Automated Synthesis Platforms can perform multi-step syntheses with minimal human intervention. nih.gov These platforms are capable of precise reagent dispensing, temperature control, and reaction work-ups. For amide bond formations, automated synthesizers can be programmed to run reactions in parallel, such as in a 96-well plate format, to rapidly generate libraries of related benzamide derivatives for screening purposes. researchgate.net

High-Throughput Experimentation (HTE) is a core application of automation in this field. By using robotic liquid handlers and miniaturized reactor arrays, hundreds of reactions can be set up simultaneously to screen for optimal catalysts, solvents, and temperature conditions. researchgate.net This accelerates the discovery of ideal conditions for synthesizing a target molecule.

Automation also extends to purification and analysis. Automated flash chromatography systems and preparative HPLC can purify entire libraries of compounds with high efficiency. These purification systems are often integrated with analytical instruments like LC-MS, creating a seamless workflow from reaction to analysis. nih.gov This integration generates vast amounts of data, which can be managed and analyzed to guide future synthetic efforts, sometimes with the aid of machine learning algorithms. researchgate.netuni-muenchen.de

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-t-Butyl-4-chloro-2-fluorobenzamide, and how do reaction conditions influence yield and purity?

- Methodology :

- Route 1 : Use halogen exchange reactions with fluorobenzene derivatives, employing K₂CO₃ and KI as catalysts in polar aprotic solvents (e.g., DMF) at 80–100°C. Monitor intermediates via TLC (Rf values ~0.3–0.6) .

- Route 2 : Amide coupling via Schotten-Baumann conditions: React 4-chloro-2-fluorobenzoic acid with t-butylamine using EDCI/HOBt in dichloromethane. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Typical yields: 70–85% .

- Critical Parameters : Temperature control (<5°C during coupling) minimizes side reactions like hydrolysis. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the structural integrity of N-t-Butyl-4-chloro-2-fluorobenzamide be validated post-synthesis?

- Analytical Techniques :

- NMR : ¹H-NMR (CDCl₃) should show characteristic peaks: δ 1.4 ppm (t-butyl, 9H), δ 7.2–7.8 ppm (aromatic protons). ¹⁹F-NMR confirms fluorination at δ -110 to -115 ppm .

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C=O bond length ~1.23 Å). Compare with deposited structures in the Cambridge Structural Database .

- Mass Spectrometry : ESI-MS should display [M+H]⁺ ion matching the molecular formula (C₁₁H₁₂ClFNO, exact mass 243.06 g/mol) .

Q. What are the primary research applications of N-t-Butyl-4-chloro-2-fluorobenzamide in medicinal chemistry?

- Applications :

- Pharmacophore Development : The chloro-fluoro substitution pattern enhances binding to hydrophobic pockets in enzyme active sites (e.g., kinase inhibitors).

- Prodrug Synthesis : The t-butyl group improves metabolic stability, making it a candidate for prodrug derivatization .

- Structure-Activity Relationship (SAR) Studies : Systematic substitution of the benzamide scaffold can optimize bioactivity .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties of N-t-Butyl-4-chloro-2-fluorobenzamide?

- Computational Workflow :

- Functional Selection : Use hybrid functionals (e.g., B3LYP) with 6-311++G(d,p) basis sets to balance accuracy and computational cost .

- Key Outputs :

- HOMO-LUMO gap (~4.5 eV) to assess reactivity.

- Electrostatic potential maps to identify nucleophilic/electrophilic regions .

- Validation : Compare calculated IR spectra (e.g., C=O stretch ~1680 cm⁻¹) with experimental FTIR data .

Q. What mechanistic insights explain contradictory reactivity data in halogen-substituted benzamide derivatives?

- Case Study : Discrepancies in Suzuki coupling yields (40% vs. 75%) with N-t-Butyl-4-chloro-2-fluorobenzamide.

- Root Cause Analysis :

- Steric Effects : The t-butyl group hinders palladium coordination, requiring bulky ligands (e.g., SPhos) to enhance catalytic efficiency .

- Electronic Effects : Electron-withdrawing fluorine destabilizes the transition state; use milder bases (Cs₂CO₃ instead of K₃PO₄) .

- Mitigation : Optimize solvent (toluene > DMF) and temperature (90°C) to balance steric and electronic factors .

Q. How do isotopic labeling (e.g., ¹⁸O, ²H) and advanced spectrofluorometry resolve degradation pathways of N-t-Butyl-4-chloro-2-fluorobenzamide?

- Methodology :

- Isotopic Tracers : Synthesize ¹⁸O-labeled amide to track hydrolysis products via LC-MS. Detect [M+H-18]⁺ ions indicative of ester intermediates .

- Fluorescence Quenching : Use anthracene derivatives as probes to study photooxidation kinetics. Stern-Volmer plots quantify quenching constants (kq ~10¹⁰ M⁻¹s⁻¹) .

- Degradation Pathways : Major routes include hydrolytic cleavage of the amide bond (pH-dependent) and radical-mediated defluorination .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.